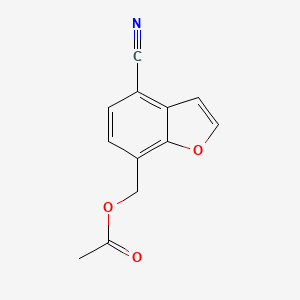
2-(Difluoromethyl)-3,5-difluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethyl)-3,5-difluoroaniline is an organic compound characterized by the presence of difluoromethyl and difluoroaniline groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-3,5-difluoroaniline typically involves the introduction of difluoromethyl groups into aniline derivatives. One common method is the reaction of aniline precursors with difluoromethylating agents under controlled conditions. For instance, the use of difluorocarbene reagents has been reported to achieve the desired difluoromethylation .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based catalysts to enhance reaction efficiency and yield. The use of environmentally benign reagents and conditions is also a focus to ensure sustainable production .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Difluoromethyl)-3,5-difluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the difluoromethyl group can be replaced or modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include difluoromethylated derivatives, amines, and substituted aniline compounds .
Applications De Recherche Scientifique
2-(Difluoromethyl)-3,5-difluoroaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with enhanced properties.
Mécanisme D'action
The mechanism by which 2-(Difluoromethyl)-3,5-difluoroaniline exerts its effects involves interactions with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological targets. The compound may act on enzymes, receptors, or other proteins, modulating their activity and leading to desired biological effects .
Comparaison Avec Des Composés Similaires
- 2-(Trifluoromethyl)-3,5-difluoroaniline
- 2-(Difluoromethyl)-4,6-difluoroaniline
- 2-(Difluoromethyl)-3,5-dichloroaniline
Uniqueness: 2-(Difluoromethyl)-3,5-difluoroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound in various applications .
Propriétés
Formule moléculaire |
C7H5F4N |
|---|---|
Poids moléculaire |
179.11 g/mol |
Nom IUPAC |
2-(difluoromethyl)-3,5-difluoroaniline |
InChI |
InChI=1S/C7H5F4N/c8-3-1-4(9)6(7(10)11)5(12)2-3/h1-2,7H,12H2 |
Clé InChI |
BRHYKKQDNZMPSP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1N)C(F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,3-Propanediol, 2-(hydroxymethyl)-2-[(phenylmethoxy)methyl]-](/img/structure/B13659949.png)








![8-Bromo-5-methylene-1,3,4,5-tetrahydrobenzo[C]oxepine](/img/structure/B13660001.png)

